molecular formula C17H15N3O3S B2584852 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896357-90-7

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

Cat. No. B2584852
CAS RN: 896357-90-7
M. Wt: 341.39
InChI Key: HYCRPOYBNGQWFN-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,3,4-oxadiazole family . 1,3,4-oxadiazoles are a class of heterocyclic compounds which contain an oxadiazole ring. This ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds such as N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide have been synthesized from precursors like 4-chloro-1-(4-methoxyphenyl)butan-1-one .

Scientific Research Applications

Enzymatic Activity Modulation

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide has been studied for its effects on transferase enzymes. A synthesized compound containing this structure demonstrated activation on glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) activities, while showing inhibitory effects on gamma-glutamyltransferase (γ-GT) activity. These effects increased with the concentration of the compound, indicating potential applications in enzymatic activity modulation (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antimicrobial Properties

Compounds structurally related to this compound have been evaluated for their antimicrobial properties. For instance, certain derivatives have shown in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests potential applications in developing antimicrobial therapies (Desai, Rajpara, & Joshi, 2013).

Anticancer Potential

Research has also focused on the pharmacological potential of 1,3,4-oxadiazole derivatives, including those structurally similar to this compound, for their anticancer properties. These compounds have been evaluated for toxicity assessment, tumor inhibition, and antioxidant actions, indicating their relevance in oncological research and potential therapeutic applications (Faheem, 2018).

Corrosion Inhibition

The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, which shares structural similarities with this compound, has been studied for its corrosion inhibition properties. It has shown significant efficiency in preventing corrosion of mild steel in sulfuric acid media. This suggests potential applications in industrial settings, particularly in metal corrosion prevention (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-3-12(4-8-13)16-19-20-17(23-16)18-15(21)11-5-9-14(24-2)10-6-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCRPOYBNGQWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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